
2-(2-Chloroethyl)benzimidazole
Übersicht
Beschreibung
“2-(2-Chloroethyl)benzimidazole” is a chemical compound with the molecular formula C9H9ClN2 . It is a derivative of benzimidazole, a bicyclic aromatic heterocyclic compound .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including “2-(2-Chloroethyl)benzimidazole”, often involves condensation, cyclization, or employing green chemistry aspects such as utilizing solvent-free conditions, metal-free conditions, or using nanoparticle catalysts . A specific synthesis method for 2-chloromethyl-1H-benzimidazole derivatives involves condensing 2-chloromethyl-1H-benzimidazole with different aromatic amines and heterocycles .
Molecular Structure Analysis
The molecular structure of “2-(2-Chloroethyl)benzimidazole” consists of a benzimidazole core with a 2-chloroethyl group attached . The benzimidazole core is a bicyclic structure containing a benzene ring fused with an imidazole ring .
Chemical Reactions Analysis
Benzimidazole derivatives, including “2-(2-Chloroethyl)benzimidazole”, have been found to exhibit various types of biological activity, including anticancer activities . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Chloroethyl)benzimidazole” are largely determined by its molecular structure. It has a molecular weight of 180.634 Da and a monoisotopic mass of 180.045425 Da .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Patil et al. (2016) synthesized 2-chloromethyl-1-H-benzimidazole derivatives and evaluated their antibacterial activity, finding promising results against certain bacterial strains (Patil et al., 2016).
Anticancer Properties
Omar et al. (1982) reported on benzimidazole and benzothiazole alkylating agents, including a derivative of 2-(2-Chloroethyl)benzimidazole, which showed high antileukemic activity in certain leukemia models (Omar et al., 1982). Yurttaş et al. (2013) synthesized benzimidazole derivatives and investigated their anticancer activities, particularly against breast cancer and glioma cell lines (Yurttaş et al., 2013).
Anti-Viral Effects
Bretner et al. (2005) studied the anti-helicase activity of 1H-benzimidazole analogues, including derivatives with 2-chloroethyl substitutions, against hepatitis C virus (HCV) and other Flaviviridae (Bretner et al., 2005).
Corrosion Inhibition
Khaled (2003) and Obot & Obi-Egbedi (2010) explored the use of benzimidazole derivatives, including 2-(2-Chloroethyl)benzimidazole, as corrosion inhibitors in various acidic environments, demonstrating their efficacy in protecting metals (Khaled, 2003); (Obot & Obi-Egbedi, 2010).
Biological Impact in Agriculture and Veterinary Medicine
Davidse (1986) detailed the application of benzimidazole fungicides, including their mechanism of action and biological impact in agriculture and veterinary medicine (Davidse, 1986).
DNA Topoisomerase Inhibition
Alpan et al. (2007) investigated benzimidazole derivatives, including 1H-benzimidazole, as inhibitors of mammalian DNA topoisomerase I, offering insights into potential therapeutic applications (Alpan et al., 2007).
Wirkmechanismus
Target of Action
2-(2-Chloroethyl)benzimidazole, like other benzimidazole derivatives, is known for its diverse anticancer activities .
Mode of Action
Benzimidazoles are known to interact with their targets through their electron-rich environment and special structural features . These interactions can lead to changes in the function of the target proteins, often resulting in the inhibition of cancer cell proliferation .
Biochemical Pathways
These compounds can affect the signaling pathways that control cell proliferation, apoptosis, and other critical processes in cancer cells .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good bioavailability .
Result of Action
The result of the action of 2-(2-Chloroethyl)benzimidazole is likely to be the inhibition of cancer cell growth and proliferation, given the known anticancer activities of benzimidazole derivatives . The specific molecular and cellular effects would depend on the particular targets and pathways affected by this compound.
Action Environment
The action, efficacy, and stability of 2-(2-Chloroethyl)benzimidazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its interaction with targets and its absorption and distribution in the body . Other factors, such as temperature and the presence of other substances, could also influence the action of this compound.
Zukünftige Richtungen
The future directions for “2-(2-Chloroethyl)benzimidazole” and similar compounds are promising. They are being explored for their potential as anticancer agents . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity. This will help in the further design to afford more selective, potent, and multi-target anticancer of 2-substituted benzimidazole-based compounds .
Eigenschaften
IUPAC Name |
2-(2-chloroethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGGOLWUZCCVBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480876 | |
| Record name | 2-(2-chloroethyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethyl)benzimidazole | |
CAS RN |
405173-97-9 | |
| Record name | 2-(2-chloroethyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

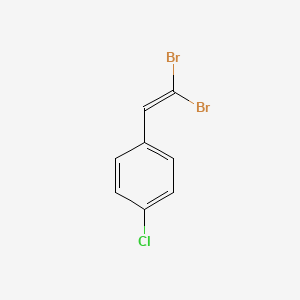

![(6Ar,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1368173.png)

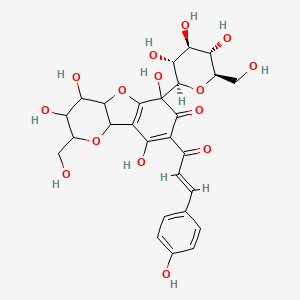
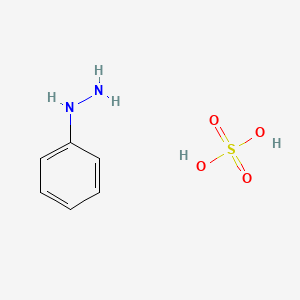
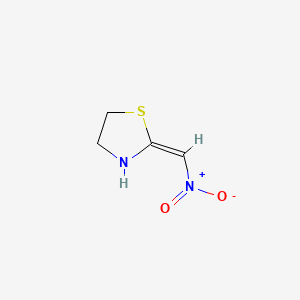
![Ethyl (R)-[(1-Phenylethyl)amino]acetate](/img/structure/B1368183.png)
![[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]methanol](/img/structure/B1368184.png)
![7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1368187.png)
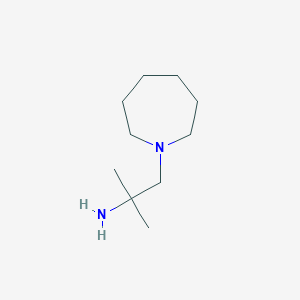
![4-[[1-[[3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B1368193.png)
![1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1368197.png)
